molecular formula C14H22ClNO3Si B8324330 [3-Chloro-4-(1-hydroxy-ethyl)-phenyl]carbamic acid 2-trimethylsilanyl-ethyl ester

[3-Chloro-4-(1-hydroxy-ethyl)-phenyl]carbamic acid 2-trimethylsilanyl-ethyl ester

Cat. No. B8324330
M. Wt: 315.87 g/mol
InChI Key: MXONPYVPZLUMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Chloro-4-(1-hydroxy-ethyl)-phenyl]carbamic acid 2-trimethylsilanyl-ethyl ester is a useful research compound. Its molecular formula is C14H22ClNO3Si and its molecular weight is 315.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-Chloro-4-(1-hydroxy-ethyl)-phenyl]carbamic acid 2-trimethylsilanyl-ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-Chloro-4-(1-hydroxy-ethyl)-phenyl]carbamic acid 2-trimethylsilanyl-ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[3-Chloro-4-(1-hydroxy-ethyl)-phenyl]carbamic acid 2-trimethylsilanyl-ethyl ester

Molecular Formula

C14H22ClNO3Si

Molecular Weight

315.87 g/mol

IUPAC Name

2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate

InChI

InChI=1S/C14H22ClNO3Si/c1-10(17)12-6-5-11(9-13(12)15)16-14(18)19-7-8-20(2,3)4/h5-6,9-10,17H,7-8H2,1-4H3,(H,16,18)

InChI Key

MXONPYVPZLUMER-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)NC(=O)OCC[Si](C)(C)C)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3-Chloro-4-vinyl-phenyl)-carbamic acid 2-trimethylsilanyl-ethyl ester (2.6 g) is added to a solution of mercuric acetate (3.48 g) in water (7 mL) and tetrahydrofuran (5.25 mL) and the mixture is stirred for approximately 15 hours. 3N Aqueous sodium hydroxide (8.7 mL) and a 0.5 M solution of sodium borohydride in 3N aqueous sodium hydroxide (8.7 mL) are then added and stirring is continued for 6 hours. The solution is then saturated with sodium chloride and extracted with ethyl acetate. These organic extracta are then washed with saturated aqueous sodium chloride and dried over anhydrous sodium sulfate. Following removal of the solvent under reduced pressure the residue is chromatographed over silica gel (20% ethyl acetate in hexanes is used as the eluant) to provide the desired product as a white solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
5.25 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.7 mL
Type
solvent
Reaction Step Two
Quantity
8.7 mL
Type
solvent
Reaction Step Two

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